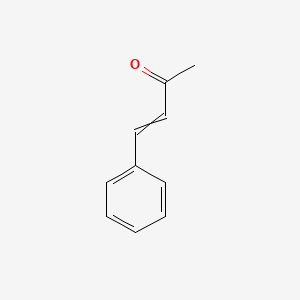

4-Phenyl-3-buten-2-one

CAS No.:

Cat. No.: VC13317239

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10O |

|---|---|

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | 4-phenylbut-3-en-2-one |

| Standard InChI | InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3 |

| Standard InChI Key | BWHOZHOGCMHOBV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C=CC1=CC=CC=C1 |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

4-Phenyl-3-buten-2-one features a conjugated enone system () with a phenyl group at the β-position. The planar geometry of the α,β-unsaturated ketone allows for resonance stabilization, influencing its reactivity . The (E)-isomer (trans-4-phenyl-3-buten-2-one, CAS 1896-62-4) is thermodynamically favored due to reduced steric hindrance between the phenyl group and the carbonyl oxygen . In contrast, the (Z)-isomer (CAS 122-57-6) is less common and rarely isolated .

Spectroscopic Identification

Key spectral data for the (E)-isomer include:

-

IR Spectrum: Strong absorption at (C=O stretch) and (C=C stretch) .

-

NMR: NMR signals at (phenyl protons), (vinyl proton), and (methyl group) .

Synthesis Methodologies

Aldol Condensation with Heterogeneous Catalysts

A high-yield (80%) synthesis involves the base-catalyzed aldol condensation of benzaldehyde and acetone using a cobalt-chromium oxide catalyst (-HNT) under mild conditions :

Reaction Conditions:

-

Catalyst: -HNT (20–25 mg)

-

Solvent: Water/isopropyl alcohol (1:3 v/v)

-

Temperature: Room temperature (20°C)

-

Time: 4 hours

The mechanism proceeds via deprotonation of acetone by cesium carbonate (), forming an enolate that attacks benzaldehyde, followed by dehydration .

Vapor-Phase Acetylation of Styrene

An alternative route employs acetic anhydride and styrene over an alumina () catalyst at elevated temperatures :

Reaction Parameters:

-

Molar Ratio: Styrene:acetic anhydride = 1:2–4

-

Catalyst Loading: 10–50 wt% relative to reactants

-

Temperature: 120–130°C

This method avoids solvent use and achieves high selectivity for the (E)-isomer .

Table 1: Comparison of Synthesis Methods

Physicochemical Properties

Thermochemical Data

The standard enthalpy of formation () for gaseous 4-phenyl-3-buten-2-one is , as determined by equilibrium measurements . Hydrogenation of the double bond with yields 4-phenyl-2-butanone (), releasing of heat .

Table 2: Thermodynamic Properties

Solubility and Stability

The compound is sparingly soluble in water but miscible with organic solvents like ethanol and acetone. It undergoes photodegradation under UV light due to the conjugated dienone system, necessitating storage in amber containers .

Reactivity and Applications

Hydrogenation and Reduction

Catalytic hydrogenation over palladium or platinum catalysts selectively reduces the C=C bond, yielding 4-phenyl-2-butanone, a precursor to fragrances and pharmaceuticals .

Michael Addition Reactions

The α,β-unsaturated ketone acts as a Michael acceptor, reacting with nucleophiles (e.g., amines, thiols) to form β-substituted derivatives. This reactivity is exploited in synthesizing heterocycles and bioactive molecules .

Polymerization Inhibitor

4-Phenyl-3-buten-2-one inhibits radical polymerization of styrene and acrylic monomers by trapping propagating radicals, extending shelf life in industrial formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume